molecular formula C14H11NO5 B1682975 Tolcapone CAS No. 134308-13-7

Tolcapone

Cat. No.: B1682975
CAS No.: 134308-13-7
M. Wt: 273.24 g/mol
InChI Key: MIQPIUSUKVNLNT-UHFFFAOYSA-N
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Description

Tolcapone, chemically known as (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone, is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, this compound reduces the degradation of levodopa, a precursor to dopamine, thereby enhancing its availability in the brain .

Mechanism of Action

Target of Action

Tolcapone primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs and plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine .

Mode of Action

This compound acts as a potent, selective, and reversible inhibitor of COMT . This results in an increase in plasma levodopa concentrations , leading to higher availability of dopamine in the brain .

Biochemical Pathways

This compound’s inhibition of COMT leads to a reduction of the levodopa catabolism to 3-O-methyldopa . This affects the dopamine metabolic pathway, resulting in higher dopamine availability in the brain . A study also identified perturbations in tryptophan and phenylalanine metabolism (BH4 cycle), glycerophospholipid metabolism, energy metabolism, and aspartate metabolism in the brain following this compound dosing .

Pharmacokinetics

This compound is quickly absorbed from the gut to about 85% . It has an absolute bioavailability of 65%, which is only slightly decreased when taken with food . The substance reaches highest blood plasma concentrations after about two hours . It is mainly metabolized in the liver, primarily through glucuronidation . The elimination half-life is 2–3 hours , and it is excreted via urine (60%) and feces (40%); only 0.5% is excreted in unmetabolized form .

Result of Action

The primary result of this compound’s action is the improvement of motor fluctuations in Parkinson’s disease patients . By increasing the bioavailability of levodopa, this compound allows a significant reduction of daily time spent in the Off state and total daily dose of levodopa . Most studies reported a significant improvement of quality of life and non-motor symptoms .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the presence of liver diseases or increased liver enzymes can contraindicate the use of this compound . Strict adherence to hepatic function monitoring is essential to avoid relevant safety concerns . Furthermore, the co-administration of this compound with other drugs metabolized by COMT, such as carbidopa and benzerazide, can theoretically increase their levels .

Biochemical Analysis

Biochemical Properties

Tolcapone interacts with the enzyme COMT, which is distributed throughout various organs in humans. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a catechol structure .

Cellular Effects

This compound’s cellular effects are primarily observed in its ability to inhibit COMT, altering the plasma pharmacokinetics of levodopa, and resulting in an increase in plasma levodopa concentrations . It has been associated with a risk of hepatotoxicity .

Molecular Mechanism

The precise mechanism of action of this compound is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to reduce the daily time spent in the “Off” state in Parkinson’s disease patients, allowing a significant reduction of the total daily dose of levodopa .

Dosage Effects in Animal Models

In animal models mimicking Parkinson’s disease, this compound has demonstrated effects on levodopa bioavailability and caused a therapeutic relevant symptomatic effect on motor behavior .

Metabolic Pathways

The main metabolic pathway of this compound is glucuronidation. The glucuronide conjugate of this compound is mainly excreted in the urine but is also excreted in the bile .

Transport and Distribution

This compound is almost completely metabolized prior to excretion, with only a very small amount (0.5% of dose) found unchanged in urine .

Subcellular Localization

This compound is peripherally selective, but can still cross into the brain in significant amounts and has been found to inhibit COMT centrally as well .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolcapone can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure this compound .

Industrial Production Methods: Industrial production of this compound often employs a one-pot process that is both cost-effective and commercially viable. This method ensures maximum purity and conversion rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tolcapone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although this reaction is not commonly utilized in its pharmacological applications.

    Reduction: The nitro group in this compound can be reduced to an amine group under suitable conditions.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tolcapone has a wide range of scientific research applications:

Properties

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPIUSUKVNLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023685
Record name Tolcapone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolcapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.69e-02 g/L
Record name Tolcapone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations. The inhibition of COMT also causes a reduction in circulating 3-OMD as a result of decreased peripheral metabolism of levodopa. This may lead to an increase distribution of levodopa into the CNS through the reduction of its competitive substrate, 3-OMD, for transport mechanisms. Sustained levodopa concentrations presumably result in more consistent dopaminergic stimulation, resulting in greater reduction in the manifestations of parkinsonian syndrome.
Record name Tolcapone
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CAS No.

134308-13-7
Record name Tolcapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134308-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tolcapone [USAN:USP:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolcapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00323
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Record name Tolcapone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone
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Record name TOLCAPONE
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Record name Tolcapone
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URL http://www.hmdb.ca/metabolites/HMDB0014468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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